6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one
Overview
Description
6-Bromo-7-chloro-1,2-dihydroisoquinolin-1-one is a heterocyclic organic compound with the molecular formula C9H5BrClNO This compound belongs to the isoquinolinone family, characterized by a fused ring system containing both a benzene ring and a nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Halogenation of Isoquinolinone: : One common method to synthesize 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one involves the halogenation of isoquinolinone derivatives. This can be achieved through electrophilic aromatic substitution reactions where isoquinolinone is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions.
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Cyclization Reactions: : Another approach involves the cyclization of suitable precursors. For instance, starting from a substituted benzylamine, the compound can be synthesized through a series of steps including cyclization, halogenation, and oxidation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The halogen atoms in 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one can undergo nucleophilic substitution reactions. For example, the bromine or chlorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
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Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions. Oxidative conditions can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives with altered electronic properties.
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Coupling Reactions: : The compound can also undergo coupling reactions, such as Suzuki or Heck coupling, where the halogen atoms are replaced by aryl or vinyl groups, leading to the formation of more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products
Substituted Isoquinolinones: Products from substitution reactions where halogen atoms are replaced by other functional groups.
Quinone Derivatives: Products from oxidation reactions.
Dihydro Derivatives: Products from reduction reactions.
Coupled Products: Complex structures formed through coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Halogenated isoquinolinones have been investigated for their antimicrobial, antiviral, and anticancer properties. The presence of bromine and chlorine atoms can enhance the compound’s ability to interact with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These compounds can act as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The halogen atoms can enhance binding affinity and specificity, making the compound a potent inhibitor or modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloroisoquinolin-1-one: Another halogenated isoquinolinone with similar reactivity but different substitution pattern.
7-Bromo-6-chloroisoquinolin-1-one: A positional isomer with bromine and chlorine atoms at different positions.
6-Chloro-7-fluoroisoquinolin-1-one: A compound with fluorine instead of bromine, affecting its reactivity and biological activity.
Uniqueness
6-Bromo-7-chloro-1,2-dihydroisoquinolin-1-one is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms can enhance its interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
6-bromo-7-chloro-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVZZWBJRRTGHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CC(=C(C=C21)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036712-57-8 | |
Record name | 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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